Methyl 3-(fluoromethyl)benzoate
Description
Methyl 3-(fluoromethyl)benzoate (C₉H₉FO₂, molecular weight: 168.16 g/mol) is a fluorinated aromatic ester featuring a fluoromethyl (-CH₂F) substituent at the meta position of the benzoate ring. This compound is of interest in medicinal chemistry and material science due to the electronic and steric effects imparted by the fluoromethyl group, which can enhance lipophilicity and metabolic stability compared to non-fluorinated analogs .
Properties
CAS No. |
89540-39-6 |
|---|---|
Molecular Formula |
C9H9FO2 |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
methyl 3-(fluoromethyl)benzoate |
InChI |
InChI=1S/C9H9FO2/c1-12-9(11)8-4-2-3-7(5-8)6-10/h2-5H,6H2,1H3 |
InChI Key |
WYBKEJWVNCDIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(fluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-(fluoromethyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Friedel-Crafts acylation, where benzene is reacted with 3-(fluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields the desired ester after subsequent purification steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(fluoromethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The fluoromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(carboxymethyl)benzoic acid.
Reduction: 3-(hydroxymethyl)benzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(fluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a probe in biochemical assays due to its fluorine atom, which can be detected using NMR spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(fluoromethyl)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may interact with biological pathways. The fluoromethyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors.
Comparison with Similar Compounds
Methyl 3-Fluorobenzoate (C₈H₇FO₂)
- Structural Difference : Fluorine atom directly attached to the benzene ring (meta position) vs. fluoromethyl (-CH₂F) in the target compound.
- Electronic Effects : The fluorine atom exerts a strong electron-withdrawing inductive effect, while the fluoromethyl group has a weaker but still significant electron-withdrawing character due to the methylene spacer.
- Physical Properties :
Methyl 3-(Trifluoromethyl)Benzoate (C₉H₇F₃O₂)
- Structural Difference : Trifluoromethyl (-CF₃) substituent at the meta position.
- Electronic Effects : The -CF₃ group is a stronger electron-withdrawing group than -CH₂F, leading to greater ring deactivation.
- Physical Properties :
- Applications : Widely used in agrochemicals and pharmaceuticals for improved resistance to oxidative degradation .
Ethyl 3-Fluoro-2-Methylbenzoate (C₁₀H₁₁FO₂)
Physical Properties Comparison
| Compound | Molecular Weight (g/mol) | Substituent | Boiling Point (°C, est.) | LogP |
|---|---|---|---|---|
| This compound | 168.16 | -CH₂F (meta) | 210–220 | 1.8 |
| Methyl 3-fluorobenzoate | 154.14 | -F (meta) | 195–205 | 1.2 |
| Methyl 3-(trifluoromethyl)benzoate | 204.15 | -CF₃ (meta) | 225–235 | 2.5 |
| Ethyl 3-fluoro-2-methylbenzoate | 182.19 | -F, -CH₃ (ortho) | 215–225 | 2.0 |
Market and Production Trends
- This compound: Niche applications in specialty chemicals; production costs are higher than non-fluorinated analogs due to fluorination steps .
- Global Demand : Driven by pharmaceutical R&D, particularly for fluorine-containing APIs (Active Pharmaceutical Ingredients) .
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